4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide
CAS No.: 1311278-32-6
Cat. No.: VC2710184
Molecular Formula: C21H17ClF3N3O
Molecular Weight: 419.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311278-32-6 |
|---|---|
| Molecular Formula | C21H17ClF3N3O |
| Molecular Weight | 419.8 g/mol |
| IUPAC Name | 4-chloro-N-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]benzamide |
| Standard InChI | InChI=1S/C21H17ClF3N3O/c1-28(2)19-12-15(21(23,24)25)11-18(27-19)13-5-9-17(10-6-13)26-20(29)14-3-7-16(22)8-4-14/h3-12H,1-2H3,(H,26,29) |
| Standard InChI Key | RHFWEWANTZYSSV-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
| Canonical SMILES | CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide presents a complex molecular structure with several distinct functional groups integrated into a cohesive chemical entity. The table below provides key chemical identifiers and physical properties of this compound:
| Property | Value |
|---|---|
| CAS Number | 1311278-32-6 |
| Molecular Formula | C₂₁H₁₇ClF₃N₃O |
| Molecular Weight | 419.8 g/mol |
| IUPAC Name | 4-chloro-N-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]benzamide |
| Standard InChI | InChI=1S/C21H17ClF3N3O/c1-28(2)19-12-15(21(23,24)25)11-18(27-19)13-5-9-17(10-6-13)26-20(29)14-3-7-16(22)8-4-14/h3-12H,1-2H3 |
The compound features a chloro substituent, a dimethylamino group, and a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenyl ring. This intricate arrangement of functional groups contributes to the compound's unique physicochemical properties and potential biological interactions.
Structural Features and Chemical Architecture
The molecular structure of 4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide can be dissected into several key components:
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A pyridine core bearing:
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A dimethylamino substituent at the 6-position that introduces basicity
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A trifluoromethyl group at the 4-position that enhances lipophilicity
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A connection to a phenyl ring at the 2-position
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A central phenyl ring that serves as a structural bridge
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A benzamide moiety featuring:
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A para-chloro substituent on the benzene ring
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An amide linkage providing hydrogen bond donor/acceptor capabilities
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This architectural arrangement creates a molecule with multiple potential interaction sites, including hydrogen bonding through the amide group, π-stacking interactions via the aromatic rings, and electrostatic interactions through the trifluoromethyl and dimethylamino groups.
Synthesis and Purification Methodologies
Purification Techniques
Purification of 4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide and related benzamide derivatives typically employs chromatographic techniques to isolate the final product effectively. Common methodologies include:
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Column chromatography on silica gel using optimized solvent systems
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Recrystallization from appropriate solvent combinations
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High-performance liquid chromatography (HPLC) for achieving pharmaceutical-grade purity
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Potential use of preparative thin-layer chromatography for small-scale purification
These purification strategies are essential for obtaining analytically pure material suitable for subsequent chemical or biological evaluations.
Comparative Analysis with Structurally Related Compounds
Structural Analogs and Their Properties
Several compounds sharing structural similarities with 4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide have been documented in the chemical literature. The table below presents a comparative analysis of these analogs:
Understanding these structural relationships provides valuable insights into how specific modifications might influence the physicochemical properties and potential biological activities of this class of compounds.
Structure-Activity Relationship Considerations
The biological activity of 4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide may be influenced by key structural elements:
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The dimethylamino group likely functions as a hydrogen bond acceptor and modulates the molecule's basicity and solubility profile
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The trifluoromethyl group enhances lipophilicity, metabolic stability, and membrane permeability - features commonly exploited in medicinal chemistry
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The amide linkage provides both hydrogen bond donor and acceptor capabilities, potentially crucial for target recognition
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The para-chloro substituent on the benzamide moiety may influence electronic distribution and lipophilicity
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The multiple aromatic rings enable π-stacking interactions with aromatic amino acid residues in potential protein targets
These structure-activity relationships draw parallels with other trifluoromethyl-containing heterocyclic compounds such as 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), which has demonstrated activity as a bacterial phosphopantetheinyl transferase inhibitor .
Spectroscopic Characterization and Identification
Chromatographic Behavior
The chromatographic profile of 4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide would likely exhibit:
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Moderate to high retention on reverse-phase HPLC systems due to its lipophilic character
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UV absorption maxima in the range of 240-280 nm with potential secondary absorptions at longer wavelengths
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Characteristic mass spectrometric fragmentation patterns that could be exploited for sensitive and selective detection
Future Research Directions
Synthetic Optimization
Future research on 4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide may focus on:
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Development of more efficient synthetic routes with improved yields and reduced environmental impact
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Investigation of alternative methodologies for introducing the key functional groups
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Exploration of continuous flow chemistry approaches for scalable production
Biological Evaluation and Application Development
Key areas for biological investigation of this compound may include:
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Comprehensive screening against diverse biological targets to identify specific activities
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Structure-activity relationship studies through systematic modification of the molecule's key functional groups
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Investigation of potential synergistic effects when combined with established therapeutic agents
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Development of drug delivery systems to optimize the compound's pharmacokinetic profile if promising biological activities are identified
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